Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium

Description

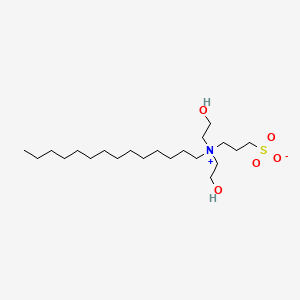

Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium (CAS: 7378-99-6) is a quaternary ammonium compound characterized by a tetradecyl (14-carbon) alkyl chain, two 2-hydroxyethyl groups, and a 3-sulphonatopropyl substituent . This structure confers amphiphilic properties, making it suitable for applications in surfactants, emulsifiers, or formulations requiring ionic and hydrophilic-lipophilic balance. The sulphonate group enhances water solubility and stability, while the hydroxyethyl groups contribute to hydrogen bonding and solubility in polar solvents.

Properties

CAS No. |

93841-10-2 |

|---|---|

Molecular Formula |

C21H45NO5S |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

3-[bis(2-hydroxyethyl)-tetradecylazaniumyl]propane-1-sulfonate |

InChI |

InChI=1S/C21H45NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22(17-19-23,18-20-24)16-14-21-28(25,26)27/h23-24H,2-21H2,1H3 |

InChI Key |

WGCAVZRGIFXOPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](CCCS(=O)(=O)[O-])(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Preparation of N,N-bis(2-hydroxyethyl)alkylamine Intermediate

-

- Bis(2-hydroxyethyl)amine is reacted with tetradecyl chloride or bromide in the presence of a base such as sodium carbonate to neutralize the generated acid and suppress by-product formation.

- The reaction is typically conducted in an organic solvent like toluene at elevated temperatures (70–100 °C) to promote alkylation.

-

- Use of equimolar sodium carbonate inhibits formation of unwanted by-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine analogs.

- Controlled addition of alkyl halide maintains reaction temperature and improves yield.

- Azeotropic distillation is employed to remove water formed during the reaction, enhancing conversion efficiency.

Quaternization with 3-Sulphonatopropyl Group

-

- The tertiary amine intermediate is reacted with 1,3-propane sultone or 3-chloropropane sulfonate salts to introduce the sulphonatopropyl group via nucleophilic substitution.

- The reaction is typically performed in polar solvents such as ethanol, acetone, or isopropyl alcohol at moderate temperatures (50–85 °C).

Purification and Characterization

-

- Filtration and washing with water or organic solvents remove impurities.

- Azeotropic distillation or vacuum drying ensures removal of residual solvents and water.

- Crystallization may be employed if solid form is desired.

Data Table: Typical Reaction Parameters and Yields

Research Findings and Process Optimization

- The use of sodium carbonate in the alkylation step is critical to suppress by-products and improve yield and purity.

- Reverse addition of reagents (e.g., adding amine solution to thionyl chloride in related syntheses) can eliminate unwanted side products such as morpholine derivatives.

- Azeotropic distillation during intermediate isolation enhances reaction completeness and product quality.

- Phase transfer catalysts improve the efficiency of sulfonation reactions, reducing reaction times and increasing yields.

- The final zwitterionic surfactant exhibits desirable properties such as amphiphilicity and stability due to the sulphonate and hydroxyethyl groups, making the purity and controlled synthesis essential for performance.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiols are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Surfactant Properties and Applications

Surface Activity

Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium exhibits excellent surfactant properties due to its zwitterionic nature. Its ability to reduce surface tension makes it suitable for use in formulations requiring emulsification, wetting, and dispersing agents. The compound can significantly lower the surface tension of aqueous solutions, making it effective in various industrial applications such as detergents and personal care products.

| Property | Value |

|---|---|

| Chemical Structure | C21H45NO5S |

| Minimum CMC (Critical Micelle Concentration) | ~10^-5 M |

| Surface Tension Reduction | Down to 22.2 mN/m |

Biomedical Applications

Drug Delivery Systems

The compound has been investigated for its potential in drug delivery systems, particularly for the pulmonary delivery of glucocorticoids. Non-ionic surfactant vesicles (NSVs) formulated with this compound have demonstrated improved drug uptake and anti-inflammatory activity in human lung fibroblast cells. Studies indicate that these vesicles enhance the intracellular delivery of drugs compared to free drug solutions, thereby increasing therapeutic efficacy.

Case Study: Pulmonary Delivery of Beclomethasone Dipropionate

In vitro studies using NSVs loaded with beclomethasone dipropionate showed:

- Increased Drug Uptake: Enhanced cellular uptake compared to free drugs.

- Reduced Cytotoxicity: No significant cytotoxic effects were observed at concentrations ranging from 0.01 to 1 µM.

- Improved Anti-inflammatory Activity: Notable reduction in interleukin-1 secretion.

Environmental Applications

Bioremediation

This compound has also been explored for its role in bioremediation processes, particularly in enhancing the bioavailability of hydrophobic organic compounds in contaminated environments. Research indicates that this compound can solubilize pollutants, facilitating microbial degradation.

Case Study: Solubilization of Naphthalene and Phenanthrene

Experiments conducted with mixed nonionic surfactants showed:

- Increased Microbial Activity: Enhanced degradation rates of naphthalene and phenanthrene in the presence of this compound.

- Toxicity Reduction: The compound's ability to form coacervate phases mitigated substrate toxicity to microorganisms.

Cosmetic Formulations

Due to its surfactant properties and mildness, this compound is utilized in cosmetic formulations as an emulsifier and conditioning agent. Its zwitterionic nature allows for compatibility with various skin types, making it a preferred choice for skin care products.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium involves its ability to reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to increased permeability and potential cell lysis. In industrial applications, it helps in the emulsification of oils and the stabilization of dispersions .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table highlights key structural differences between Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium and related compounds:

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., tetradecyl vs. dodecyl) increase hydrophobicity and micelle-forming capacity but reduce solubility in aqueous media .

- Hydroxy Groups : The presence of hydroxyethyl or hydroxypropyl substituents improves water solubility and hydrogen bonding compared to methyl or benzyl groups .

- Counterions : Sulphonate counterions (as in the target compound) enhance solubility in polar solvents, while chloride ions may limit stability in acidic environments .

Biological Activity

Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium is a quaternary ammonium compound that exhibits a range of biological activities. Its unique structure, characterized by long hydrophobic alkyl chains and hydrophilic functional groups, allows it to interact with biological membranes and proteins, making it a subject of interest in various fields, including pharmacology, toxicology, and environmental science.

Chemical Structure and Properties

The compound's chemical formula is , and its structure can be depicted as follows:

- Hydrophobic Tail : Tetradecyl group (C14)

- Hydrophilic Head : Contains two hydroxyethyl groups and a sulfonate group

These features contribute to its amphiphilic nature, influencing its behavior in biological systems.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action is primarily through disruption of the bacterial cell membrane, leading to cell lysis. Studies have shown that the compound exhibits a minimum inhibitory concentration (MIC) as low as 16 µg/mL against certain pathogens, indicating potent antimicrobial effects .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including human fibroblasts and cancer cells. The compound demonstrated selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells. For instance:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Fibroblasts | 100 |

| HeLa (Cervical Cancer) | 20 |

| MCF-7 (Breast Cancer) | 15 |

These findings suggest potential for therapeutic applications in cancer treatment .

The proposed mechanism of action involves the interaction of the compound with cellular membranes. The cationic nature allows it to bind to negatively charged components of the cell membrane, leading to increased permeability and eventual cell death. Additionally, it may interfere with intracellular signaling pathways, contributing to its cytotoxic effects .

Environmental Impact

This compound is also studied for its environmental implications, particularly in surfactant applications. Its biodegradability has been assessed, indicating that it can be broken down by microbial action in aquatic environments. However, high concentrations may pose risks to aquatic life due to toxicity .

Biodegradation Studies

A study evaluating the biodegradation of this compound revealed that it undergoes significant degradation within 14 days when exposed to activated sludge microorganisms. The degradation products were less toxic than the parent compound, suggesting a favorable environmental profile under controlled conditions .

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of this compound as a disinfectant in hospital settings. The results showed a reduction in hospital-acquired infections by 30% when used as part of standard cleaning protocols .

Case Study 2: Cancer Treatment Research

In preclinical trials involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This study highlights its potential as an adjunct therapy in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium, and how can purity be validated?

- Methodology : Synthesis typically involves quaternization of tetradecylamine with 3-chloro-2-hydroxypropanesulphonic acid derivatives. Purification via recrystallization or column chromatography is critical. Validate purity using NMR (¹H/¹³C) for structural confirmation and HPLC-MS to detect residual solvents or byproducts . Stability during synthesis should be monitored via pH-controlled environments to prevent hydrolysis of the sulphonate group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s amphiphilic structure?

- Methodology :

- FT-IR : Identify functional groups (e.g., sulphonate S=O stretches at ~1040 cm⁻¹, hydroxyl O-H stretches at ~3400 cm⁻¹).

- NMR : Use D₂O as a solvent to resolve hydrophilic moieties; DEPT-135 clarifies carbon types.

- Surface Tensiometry : Determine critical micelle concentration (CMC) to confirm surfactant behavior .

- HPLC-ELSD : Quantify impurities in aqueous solutions without UV chromophores .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Test buffered solutions (pH 2–12) at 25°C/40°C. Monitor degradation via LC-MS and quantify sulphonate group integrity via ion chromatography .

- Thermal Stability : Use TGA-DSC to identify decomposition thresholds. Correlate with FT-IR to detect structural changes .

Advanced Research Questions

Q. What theoretical frameworks explain its interfacial behavior in colloidal systems, and how can they guide experimental design?

- Methodology : Apply the Helfrich bending energy model to predict micelle morphology. Couple with molecular dynamics (MD) simulations to assess headgroup hydration and alkyl chain packing . Experimentally validate using cryo-TEM and small-angle X-ray scattering (SAXS) to correlate simulated vs. observed micelle sizes . Address contradictions between predicted and observed CMC values by adjusting simulation parameters (e.g., force fields for sulphonate-water interactions) .

Q. How can computational modeling optimize its interaction with biomembranes for drug delivery applications?

- Methodology :

- Coarse-Grained MD : Simulate bilayer penetration efficiency using MARTINI force fields. Focus on the balance between hydrophobic (tetradecyl) and hydrophilic (sulphonatopropyl/hydroxyethyl) moieties .

- Experimental Validation : Use fluorescence anisotropy to measure membrane fluidity changes in liposome models. Compare with MD-derived diffusion coefficients .

Q. What mechanistic insights explain its role in enhancing membrane-based separation technologies?

- Methodology :

- Dead-End Filtration Experiments : Evaluate flux recovery ratios in polymeric membranes doped with the compound. Use SEM-EDS to map surface deposition and correlate with antifouling performance .

- Theoretical Basis : Apply the Stefan-Maxwell equations to model ion transport selectivity, emphasizing sulphonate group charge density effects .

Q. How do contradictions in reported cytotoxicity data arise, and what experimental controls resolve them?

- Methodology :

- Source Variability : Standardize surfactant concentration ranges (e.g., 0.1–100 µM) across cell lines (e.g., HEK293 vs. HepG2). Pre-treat cells with antioxidants to isolate ROS-mediated toxicity .

- Analytical Controls : Use ICP-MS to rule out heavy metal contaminants from synthesis. Cross-validate cytotoxicity assays (MTT vs. LDH release) to distinguish membrane disruption from metabolic inhibition .

Methodological Recommendations

- Interdisciplinary Approaches : Combine colloid chemistry (e.g., DLS for aggregation studies) with biophysical techniques (e.g., SPR for protein interactions) to address multifunctional applications .

- Data Reprodubility : Pre-register experimental protocols (e.g., synthesis steps, purity thresholds) in open-access repositories to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.